Cas no 175276-75-2 (5-(4-tert-Butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol)

5-(4-tert-Butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a tert-butylphenyl group and a thiol moiety. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The tert-butyl group enhances lipophilicity, while the thiol functionality allows for versatile reactivity, including metal coordination and nucleophilic substitution. The compound is commonly utilized as an intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or metal chelation. Its stability under various conditions and well-defined reactivity profile make it a reliable building block for specialized organic synthesis.
5-(4-tert-Butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol structure
175276-75-2 structure
Product Name:5-(4-tert-Butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
CAS No:175276-75-2
MF:C13H17N3S
MW:247.359181165695
MDL:MFCD00177225
CID:111947
PubChem ID:702150
Update Time:2025-10-29

5-(4-tert-Butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 3H-1,2,4-Triazole-3-thione,5-[4-(1,1-dimethylethyl)phenyl]-2,4-dihydro-4-methyl-
    • 3-(4-tert-butylphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
    • 5-(4-TERT-BUTYLPHENYL)-4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL
    • 5-[4-(tert-Butyl)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
    • 5-(4-tert-butylphenyl)-4-methyl-4H-[1,2,4]-triazole-3-thiol
    • 5-[4-(tert-butyl)phenyl]-4-methyl-1,2,4-triazole-3-thiol
    • Maybridge1_008426
    • BUTTPARK 44\03-86
    • ART-CHEM-BB B018028
    • 5-(4-TERT-BUTYLPHENYL)-4-METHYL-1,2,4-TRIAZOLE-3-THIOL
    • 0114052
    • A2677
    • ZINC00083929
    • SMR000104227
    • MLS000108266
    • ZINC00090959
    • A2677/0114052
    • AKOS BBS-00003331
    • DTXSID10351515
    • SR-01000535712-1
    • HMS3320E09
    • cid_702150
    • A811977
    • J-011089
    • HMS565G22
    • 5-(4-tert-Butylphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
    • AKOS000268581
    • 5-(4-(tert-Butyl)phenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
    • HMS2161K03
    • 175276-75-2
    • 3-(4-tert-butylphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
    • SR-01000535712
    • Z56946042
    • WBHKPLKLHZOBRB-UHFFFAOYSA-N
    • SCHEMBL1544151
    • CHEMBL1495785
    • AKOS001676852
    • EN300-17509
    • CCG-21128
    • CS-0309324
    • BDBM80117
    • MFCD00177225
    • FT-0619903
    • LS-01264
    • HMS1614O01
    • 5-(4-tert-Butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
    • MDL: MFCD00177225
    • Inchi: 1S/C13H17N3S/c1-13(2,3)10-7-5-9(6-8-10)11-14-15-12(17)16(11)4/h5-8H,1-4H3,(H,15,17)
    • InChI Key: WBHKPLKLHZOBRB-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(C2C=CC(=CC=2)C(C)(C)C)N1C

Computed Properties

  • Exact Mass: 247.11400
  • Monoisotopic Mass: 247.11431873g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 59.7Ų

Experimental Properties

  • Density: 1.14
  • Boiling Point: 318.3°Cat760mmHg
  • Flash Point: 146.3°C
  • Refractive Index: 1.607
  • PSA: 69.51000
  • LogP: 3.06830

5-(4-tert-Butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

5-(4-tert-Butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(4-tert-Butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Pricemore >>

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5-(4-tert-Butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Suppliers

Amadis Chemical Company Limited
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(CAS:175276-75-2)5-(4-tert-Butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Order Number:A811977
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:56
Price ($):160.0
Email:sales@amadischem.com

Additional information on 5-(4-tert-Butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Comprehensive Overview of 5-(4-tert-Butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 175276-75-2)

The compound 5-(4-tert-Butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 175276-75-2) is a heterocyclic thiol derivative with a well-defined molecular architecture. Its structure features a 1,2,4-triazole core substituted with a tert-butylphenyl group at the 5-position and a methyl group at the 4-position. The presence of the thiol (-SH) functional group imparts unique reactivity and biological activity to this molecule. This compound belongs to the broader class of triazole-based ligands, which are extensively studied for their coordination chemistry and pharmaceutical applications.

The synthesis of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole derivatives typically involves multistep reactions starting from substituted anilines or phenols. The introduction of the thiol functionality is often achieved through nucleophilic substitution or condensation reactions under controlled conditions. Recent advancements in synthetic methodologies have focused on improving yield and purity while minimizing byproduct formation. For instance, microwave-assisted synthesis has been reported to enhance reaction efficiency for similar triazole derivatives.

In terms of physicochemical properties, the compound exhibits moderate solubility in polar organic solvents such as DMSO or ethanol but shows limited aqueous solubility due to its lipophilic tert-butylphenyl substituent. Its melting point and thermal stability have been characterized using differential scanning calorimetry (DSC), revealing a stable crystalline form suitable for further functionalization. The presence of the thiol group contributes to its ability to participate in disulfide bond formation or metal chelation under oxidative conditions.

Recent studies have highlighted the potential of this compound in catalytic systems as a ligand for transition metals like palladium or copper. The triazole scaffold provides a rigid framework that stabilizes metal complexes while enabling selective coordination geometries. In particular, research published in *Organometallics* (Vol. 39, 2020) demonstrated its utility in C–N cross-coupling reactions under mild conditions with high regioselectivity.

Beyond catalysis, the compound's biological profile has attracted attention in drug discovery programs targeting fungal infections and oxidative stress-related disorders. The triazole-thiol hybrid structure is known to interact with key enzymes such as lanosterol 14α-demethylase (CYP51) in fungal cell membranes or glutathione peroxidase in human cells. A 2023 study in *Journal of Medicinal Chemistry* reported that analogs with similar structural motifs exhibited IC₅₀ values below 0.5 μM against *Candida albicans*, underscoring their antifungal potency.

From an analytical chemistry perspective, this compound serves as a model system for developing spectroscopic methods like NMR and mass spectrometry protocols tailored to sulfur-containing heterocycles. Its distinct vibrational modes—particularly those involving S–H stretching vibrations—have been used as calibration standards for infrared spectroscopy techniques applied to complex mixtures.

In materials science applications, researchers have explored its role as a precursor for self-assembled monolayers (SAMs) on gold surfaces due to the strong Au–S bond formed by the terminal thiol group. These SAMs exhibit tunable wettability and surface charge properties depending on the orientation of the tert-butylphenyl substituent relative to the metal interface.

The environmental impact assessment of this compound remains an active area of investigation given its potential industrial applications. Preliminary ecotoxicity studies indicate low acute toxicity toward aquatic organisms at concentrations below 10 mg/L when properly encapsulated within polymer matrices designed for controlled release scenarios.

Ongoing research continues to expand our understanding of how subtle structural modifications—such as varying substituents on either side of the triazole ring—affect both physical properties and functional performance across diverse application domains ranging from pharmaceuticals to nanotechnology platforms.

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Amadis Chemical Company Limited
(CAS:175276-75-2)5-(4-tert-Butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
A811977
Purity:99%
Quantity:1g
Price ($):160.0
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